molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0

methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate

Cat. No.: B131701
CAS No.: 84184-51-0
M. Wt: 268.31 g/mol
InChI Key: XQOAFLYGJKNOAR-FMIVXFBMSA-N
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Description

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amino esters, thioesters.

Scientific Research Applications

Chemistry: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a substrate in biochemical assays to investigate the activity of esterases.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. It can also be employed as a plasticizer to improve the flexibility and durability of plastic materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of ester hydrolysis, the compound is cleaved by esterases to release the corresponding acid and alcohol. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

    Methyl (2E)-3-[4-(methoxy)phenyl]prop-2-enoate: This compound has a methoxy group instead of a benzyloxy group.

    Ethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl (2E)-3-[4-(benzyloxy)phenyl]but-2-enoate: This compound has a butenoate moiety instead of a propenoate moiety.

Uniqueness: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. The benzyloxy group can enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOAFLYGJKNOAR-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420692
Record name Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84184-51-0
Record name Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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